Ziprasidone hydrochloride
Overview
Description
Ziprasidone hydrochloride is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder . It is known for its efficacy in managing symptoms of these mental health conditions with a relatively lower risk of metabolic side effects compared to other antipsychotics . The compound is available in both oral and intramuscular forms, with the oral form being the hydrochloride salt .
Mechanism of Action
Target of Action
Ziprasidone hydrochloride, also known as Ziprasidone HCl or Zeldox, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar mania . It primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in mood regulation, cognition, and behavior .
Mode of Action
Ziprasidone binds to 5-HT2A and dopamine D2 receptors in a similar fashion to other atypical antipsychotics . A key difference is that ziprasidone has a higher 5-ht2a/d2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole . This unique interaction with its targets results in its therapeutic effects.
Biochemical Pathways
It is known that ziprasidone can affect lysosomal function and autophagy, which can lead to changes in intracellular lipids and sterols . Additionally, ziprasidone can activate AMPK, which increases the autophagic flux and reduces intracellular lipids .
Pharmacokinetics
Ziprasidone is well absorbed, and its administration with 500-calorie meals increases serum levels by approximately 80% . It is extensively metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase, respectively . Less than one-third of the total metabolism occurs via CYP3A4 and CYP1A2 . The drug is primarily excreted in feces (~66%; <4% of the total dose as unchanged drug) and urine (~20%; <1% of the total dose as unchanged drug) .
Result of Action
The molecular and cellular effects of ziprasidone’s action are complex and multifaceted. It is known to reduce the rate and time of relapses in schizophrenia and can be used to treat manic episodes in bipolar disorder . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ziprasidone. For instance, the presence of food can increase the absorption of ziprasidone up to two-fold . The calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of ziprasidone . Therefore, administration with food is considered crucial to ensure optimal, reliable, dose-dependent bioavailability, and thus predictable symptom control and tolerability .
Biochemical Analysis
Biochemical Properties
Ziprasidone Hydrochloride is a dopamine (D2) receptor antagonist . The absorption of this compound is increased up to two-fold in the presence of food .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a dopamine (D2) receptor antagonist . By blocking the D2 receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the dopamine (D2) receptors, inhibiting the action of dopamine, and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the drug’s effects can be observed over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the liver, primarily by aldehyde oxidase, and to a lesser extent by xanthine oxidase and CYP3A4 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
As a lipophilic compound, it is likely to be found in various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ziprasidone hydrochloride involves multiple steps, starting with the formation of the core structure, which includes a benzisothiazolyl-piperazine moiety . One common method involves refluxing a slurry of ziprasidone base in tetrahydrofuran and water, followed by the addition of aqueous hydrochloric acid solution at elevated temperatures to induce crystallization . Another method includes the preparation of a new polymorphic form of this compound hemihydrate, which is used for purification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as high-shear granulation and direct compression to produce orally disintegrating tablets .
Chemical Reactions Analysis
Types of Reactions
Ziprasidone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.
Reduction: Reduction reactions may occur, particularly in the presence of reducing agents.
Substitution: Substitution reactions can occur, especially involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid for crystallization, tetrahydrofuran as a solvent, and various oxidizing or reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions are typically derivatives of ziprasidone, which may have different pharmacological properties or improved bioavailability .
Scientific Research Applications
Ziprasidone hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ziprasidone hydrochloride is part of the atypical antipsychotic class, which includes other compounds such as:
- Clozapine
- Quetiapine
- Olanzapine
- Aripiprazole
Uniqueness
Compared to these similar compounds, this compound has a lower risk of metabolic side effects, such as weight gain and impaired glucose tolerance . It also has a unique receptor binding profile, which contributes to its distinct therapeutic effects and side effect profile .
Properties
CAS No. |
122883-93-6 |
---|---|
Molecular Formula |
C21H22Cl2N4OS |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H |
InChI Key |
NZDBKBRIBJLNNT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl |
Canonical SMILES |
[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-] |
Key on ui other cas no. |
122883-93-6 |
Related CAS |
146939-27-7 (Parent) |
Synonyms |
5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one CP 88059 CP 88059-01 CP-88,059 CP-88,059-01 CP-88,059-1 Geodon ziprasidone ziprasidone hydrochloride ziprasidone hydrochloride, monohydrate ziprazidone |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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